molecular formula C15H16Cl2N2 B14397537 4,4'-(Dichloromethylene)bis(2,6-dimethylpyridine) CAS No. 88237-14-3

4,4'-(Dichloromethylene)bis(2,6-dimethylpyridine)

Cat. No.: B14397537
CAS No.: 88237-14-3
M. Wt: 295.2 g/mol
InChI Key: HHDZXXLQRWSLDE-UHFFFAOYSA-N
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Description

4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is a chemical compound known for its unique structure and properties It consists of two 2,6-dimethylpyridine rings connected by a dichloromethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) typically involves the reaction of 2,6-dimethylpyridine with a dichloromethylene source under controlled conditions. One common method is the reaction of 2,6-dimethylpyridine with dichloromethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) involves its interaction with molecular targets through its pyridine rings and dichloromethylene bridge. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: A precursor and structural analog.

    4,4’-Methylenebis(2,6-dimethylpyridine): Similar structure but with a methylene bridge instead of dichloromethylene.

    4,4’-Dichloromethylene-bis(2,6-diethylpyridine): Similar structure with ethyl groups instead of methyl groups.

Uniqueness

4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is unique due to its dichloromethylene bridge, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.

Properties

CAS No.

88237-14-3

Molecular Formula

C15H16Cl2N2

Molecular Weight

295.2 g/mol

IUPAC Name

4-[dichloro-(2,6-dimethylpyridin-4-yl)methyl]-2,6-dimethylpyridine

InChI

InChI=1S/C15H16Cl2N2/c1-9-5-13(6-10(2)18-9)15(16,17)14-7-11(3)19-12(4)8-14/h5-8H,1-4H3

InChI Key

HHDZXXLQRWSLDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C2=CC(=NC(=C2)C)C)(Cl)Cl

Origin of Product

United States

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